molecular formula C10H12ClNOS B14658589 S-[(4-Chlorophenyl)methyl] ethylcarbamothioate CAS No. 39918-94-0

S-[(4-Chlorophenyl)methyl] ethylcarbamothioate

Katalognummer: B14658589
CAS-Nummer: 39918-94-0
Molekulargewicht: 229.73 g/mol
InChI-Schlüssel: UNLLQCFJMCUPDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-[(4-Chlorophenyl)methyl] ethylcarbamothioate: is an organic compound with a molecular formula of C10H12ClNOS It is characterized by the presence of a chlorophenyl group attached to a carbamothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-[(4-Chlorophenyl)methyl] ethylcarbamothioate typically involves the reaction of 4-chlorobenzyl chloride with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethylcarbamothioate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions: S-[(4-Chlorophenyl)methyl] ethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: S-[(4-Chlorophenyl)methyl] ethylcarbamothioate is used as an intermediate in the synthesis of other organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may be investigated for its efficacy in treating certain diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of S-[(4-Chlorophenyl)methyl] ethylcarbamothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

  • S-(4-Chlorophenyl) phenylcarbamothioate
  • S-(4-Chlorophenyl) methylcarbamothioate

Comparison: S-[(4-Chlorophenyl)methyl] ethylcarbamothioate is unique due to its specific structural features, such as the ethylcarbamothioate group. This distinguishes it from other similar compounds, which may have different substituents or functional groups. The presence of the ethyl group can influence the compound’s reactivity, solubility, and biological activity.

Eigenschaften

CAS-Nummer

39918-94-0

Molekularformel

C10H12ClNOS

Molekulargewicht

229.73 g/mol

IUPAC-Name

S-[(4-chlorophenyl)methyl] N-ethylcarbamothioate

InChI

InChI=1S/C10H12ClNOS/c1-2-12-10(13)14-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13)

InChI-Schlüssel

UNLLQCFJMCUPDU-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)SCC1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.